molecular formula C13H10ClN3O B5557998 3-CHLORO-N'-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE

3-CHLORO-N'-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE

Cat. No.: B5557998
M. Wt: 259.69 g/mol
InChI Key: UJBPSMBQKZUEOP-CXUHLZMHSA-N
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Description

3-Chloro-N’-[(E)-(pyridin-4-yl)methylidene]benzohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NH-N=CH-). The compound’s molecular formula is C13H10ClN3O, and it has been studied for its potential biological and chemical applications .

Future Directions

The future directions for research on “3-chloro-N’-(4-pyridinylmethylene)benzohydrazide” could include further studies on its synthesis, characterization, and potential biological activities. Given the interest in benzohydrazides and their derivatives, it would be interesting to explore the potential applications of this compound in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-[(E)-(pyridin-4-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and pyridine-4-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for about an hour. Upon cooling, the product precipitates out and can be purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N’-[(E)-(pyridin-4-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzohydrazides .

Mechanism of Action

The mechanism of action of 3-chloro-N’-[(E)-(pyridin-4-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound’s hydrazone group can form stable complexes with metal ions, which can interfere with biological processes such as enzyme activity. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antiproliferative effects by inducing oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom and the pyridine ring at the 4-position provides distinct chemical and biological properties compared to its isomers and analogs .

Properties

IUPAC Name

3-chloro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c14-12-3-1-2-11(8-12)13(18)17-16-9-10-4-6-15-7-5-10/h1-9H,(H,17,18)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBPSMBQKZUEOP-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NN=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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